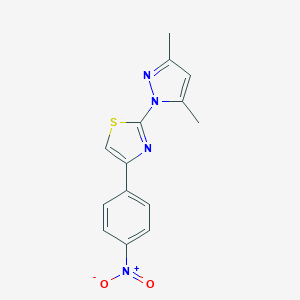
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-{4-nitrophenyl}-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-{4-nitrophenyl}-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a pyrazole moiety and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-{4-nitrophenyl}-1,3-thiazole typically involves the reaction of 3,5-dimethylpyrazole with 4-nitrobenzaldehyde in the presence of a thiazole-forming reagent. Common reagents used in this synthesis include phosphorus pentasulfide (P2S5) and Lawesson’s reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-{4-nitrophenyl}-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-{4-nitrophenyl}-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer processes, while the thiazole and pyrazole rings can engage in hydrogen bonding and π-π interactions with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,5-Dimethyl-1H-pyrazole-1-yl)-4-phenylthiazole: Lacks the nitro group, which may result in different reactivity and biological activity.
2-(3,5-Dimethyl-1H-pyrazole-1-yl)-4-(4-chlorophenyl)thiazole:
Uniqueness
The presence of the nitrophenyl group in 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-{4-nitrophenyl}-1,3-thiazole imparts unique electronic properties, making it distinct from similar compounds
Eigenschaften
Molekularformel |
C14H12N4O2S |
|---|---|
Molekulargewicht |
300.34g/mol |
IUPAC-Name |
2-(3,5-dimethylpyrazol-1-yl)-4-(4-nitrophenyl)-1,3-thiazole |
InChI |
InChI=1S/C14H12N4O2S/c1-9-7-10(2)17(16-9)14-15-13(8-21-14)11-3-5-12(6-4-11)18(19)20/h3-8H,1-2H3 |
InChI-Schlüssel |
WTWOYAJZTIOUSQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Kanonische SMILES |
CC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(2E)-2-(3-fluorobenzylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B385755.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(4-methoxybenzyl)imino]methyl}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B385757.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-[(pentylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B385759.png)
![5-[(6-Hydroxy-4-oxo-1-prop-2-enyl-2-sulfanylidenepyrimidin-5-yl)-pyridin-4-ylmethyl]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B385760.png)
![2-(Dimethylamino)benzo[b]phenazine-6,11-dione](/img/structure/B385761.png)
![2-(1,3-benzothiazol-2-yl)-4-[([1,1'-biphenyl]-2-ylimino)methyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B385763.png)
![N'-(3-methylbenzylidene)-2-[5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B385764.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(4-methoxybenzyl)amino]methylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B385765.png)

![N'-{1-[4-(dimethylamino)phenyl]ethylidene}-1-adamantanecarbohydrazide](/img/structure/B385771.png)
![3-[(3,4-dimethoxybenzoyl)hydrazono]-N-(4-methoxyphenyl)butanamide](/img/structure/B385773.png)



